Cas no 1261985-63-0 (2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde)
2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- (2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine
- 2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde
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- MDL: MFCD18316511
- Inchi: 1S/C11H8N2O3/c14-6-7-3-1-2-4-8(7)9-5-12-11(16)13-10(9)15/h1-6H,(H2,12,13,15,16)
- InChI Key: JHZLIFGKXLSHIU-UHFFFAOYSA-N
- SMILES: O=C1C(=CNC(N1)=O)C1C=CC=CC=1C=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 362
- XLogP3: 0.1
- Topological Polar Surface Area: 75.3
2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322735-5 g |
(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95%; . |
1261985-63-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322735-5g |
(2,4)-Dihydroxy-5-(2-formylphenyl)pyrimidine, 95%; . |
1261985-63-0 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde Suppliers
2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde
Professional Introduction to Compound with CAS No. 1261985-63-0 and Product Name: 2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde
The compound with the CAS number 1261985-63-0 and the product name 2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a 2,4-dioxo-1H-pyrimidin-5-yl moiety linked to a benzaldehyde group, which suggests a rich chemical reactivity and versatility in synthetic transformations.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 2,4-dioxo-1H-pyrimidin-5-yl fragment is a key pharmacophore that has been extensively explored for its biological activity. This fragment is known to exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The presence of the benzaldehyde group further enhances the compound's potential by providing a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.
In the realm of drug discovery, the synthesis and characterization of such compounds are crucial steps in identifying lead candidates for therapeutic intervention. The 2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde molecule has been subjected to various chemical modifications to optimize its pharmacokinetic and pharmacodynamic profiles. Researchers have employed advanced synthetic methodologies to introduce substituents at different positions of the benzaldehyde ring and the pyrimidine core, aiming to enhance binding affinity and reduce off-target effects.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. The 2,4-dioxo-1H-pyrimidin-5-yl moiety has been shown to interact with ATP-binding pockets of kinases, making it a valuable scaffold for developing inhibitors. Additionally, the benzaldehyde group can be further functionalized into more complex structures, such as Schiff bases or hydrazones, which have demonstrated significant biological activity in preclinical studies.
The compound's structural features also make it an attractive candidate for exploring new synthetic pathways. The combination of a pyrimidine core and an aldehyde group provides multiple sites for chemical modification, allowing for the creation of libraries of derivatives with diverse biological activities. High-throughput screening (HTS) techniques have been employed to rapidly assess the efficacy of these derivatives against various disease targets. This approach has led to the identification of several promising lead compounds that are now undergoing further optimization.
Another area where this compound shows promise is in the development of diagnostic tools. The unique electronic properties of the 2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde molecule make it suitable for use as a fluorescent probe or chromophore in biochemical assays. Researchers have utilized this compound to develop sensitive detection methods for biomolecules such as proteins and nucleic acids. These diagnostic tools are crucial for early detection and monitoring of diseases, enabling timely therapeutic intervention.
The environmental impact of synthesizing and utilizing this compound is also an important consideration. Modern synthetic methodologies emphasize green chemistry principles to minimize waste and reduce hazardous byproducts. Researchers have developed catalytic processes that utilize renewable feedstocks and energy-efficient conditions, aligning with global efforts to promote sustainable chemistry practices.
In conclusion, the compound with CAS No. 1261985-63-0 and product name 2-(2,4-Dioxo-1H-pyrimidin-5-yl)benzaldehyde represents a significant contribution to the field of chemical biology and drug development. Its unique structural features and versatile reactivity make it a valuable tool for designing novel therapeutic agents and diagnostic tools. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science.
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